molecular formula C24H22O5 B11008885 5-butyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2-g]chromen-7-one

5-butyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11008885
M. Wt: 390.4 g/mol
InChI Key: WXOODKJAVHYLHZ-UHFFFAOYSA-N
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Description

5-butyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2-g]chromen-7-one: pyrocatechol trimethylene ether , is a fascinating compound with a complex structure. Let’s break it down:

    Molecular Formula: CHO

    Molecular Weight: 150.17 g/mol

    IUPAC Name: this compound

Preparation Methods

Synthetic Routes:: Unfortunately, specific synthetic routes for this compound are not widely documented. it likely involves complex multi-step reactions due to its intricate structure.

Industrial Production:: Industrial-scale production methods are scarce, but research laboratories may synthesize it for scientific investigations.

Chemical Reactions Analysis

Reactivity::

    Oxidation: It may undergo oxidation reactions due to the presence of aromatic rings and oxygen atoms.

    Reduction: Reduction reactions could occur, especially at the carbonyl group.

    Substitution: Substitution reactions may involve the butyl group or other substituents.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., alkoxides, amines) under appropriate conditions.

Major Products:: The specific products depend on reaction conditions, but potential products include derivatives with modified functional groups.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological systems.

    Medicine: Potential therapeutic properties (yet to be fully explored).

    Industry: Limited applications due to its complexity.

Mechanism of Action

The exact mechanism remains elusive. It likely interacts with cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, we can highlight its uniqueness compared to related compounds. Unfortunately, I don’t have a list of similar compounds at the moment.

Properties

Molecular Formula

C24H22O5

Molecular Weight

390.4 g/mol

IUPAC Name

5-butyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C24H22O5/c1-2-3-5-15-11-24(25)29-22-13-21-18(12-17(15)22)19(14-28-21)16-6-7-20-23(10-16)27-9-4-8-26-20/h6-7,10-14H,2-5,8-9H2,1H3

InChI Key

WXOODKJAVHYLHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=C(C=C4)OCCCO5

Origin of Product

United States

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